N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide
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Overview
Description
N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide is a synthetic compound with the molecular formula C18H24N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of Phenylpropyl Group: The phenylpropyl group is introduced via alkylation reactions.
Formation of But-2-ynamide Moiety: The but-2-ynamide moiety is attached through amide bond formation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Properties
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-7-18(21)19-17-11-14-20(15-12-17)13-6-10-16-8-4-3-5-9-16/h3-5,8-9,17H,6,10-15H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOJQBYODQJYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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